N-ethyl-5-fluoro-2-nitroaniline

Vue d'ensemble

Description

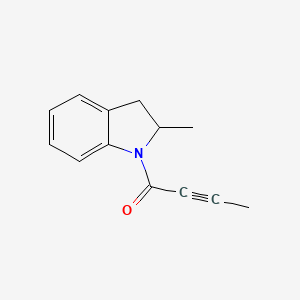

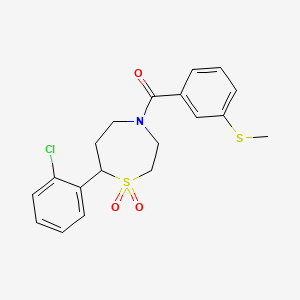

“N-ethyl-5-fluoro-2-nitroaniline” is a chemical compound with the molecular formula C8H9FN2O2 . It has a molecular weight of 184.17 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Molecular Structure Analysis

The InChI code for “N-ethyl-5-fluoro-2-nitroaniline” is1S/C8H9FN2O2/c1-2-10-7-5-6 (9)3-4-8 (7)11 (12)13/h3-5,10H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Applications De Recherche Scientifique

Synthesis and Characterization

- Complexes of copper(II), nickel(II), and cobalt(II) with N-ethyl-5-fluoro-2-nitroaniline derivatives have been synthesized. These compounds show interesting electronic and magnetic properties, and the ligands act as monodentate O-bonded molecules (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

- N-ethyl-5-fluoro-2-nitroaniline derivatives are utilized in creating novel dye intermediates, with potential applications in pharmaceuticals and insecticides (Bil, 2007).

Chemical Reactions and Catalysis

- The compound has been used in studying nucleophilic displacement reactions in aromatic systems. The kinetics of reactions with various amines, including N-ethyl-aniline, were investigated, offering insights into reaction mechanisms (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Non-Linear Optical Properties

- Research into the molecular structure of N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, derived from 2-fluoro-5-nitroaniline, revealed non-linear optical properties, which are significant in the field of organic crystallography (Yanes, Torres, López-Rodríguez, Núñez, & Brito, 1997).

Material Synthesis

- N-ethyl-5-fluoro-2-nitroaniline is involved in the synthesis of complex compounds like 5-fluoroprimaquine, an antimalarial drug. This highlights its role in the creation of medical compounds (O’Neill, Storr, & Park, 1998).

Antibacterial Agents

- Research into antibacterial agents involves the synthesis of compounds with 6-fluoro analogues, including those derived from N-ethyl-5-fluoro-2-nitroaniline. These studies contribute to understanding structure-activity relationships in antibacterial compounds (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).

Safety and Hazards

Propriétés

IUPAC Name |

N-ethyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXLSURFRDKKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-5-fluoro-2-nitroaniline | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Nitrophenyl)methyl]thiochromen-4-one](/img/structure/B2740410.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide](/img/structure/B2740412.png)

![ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2740414.png)